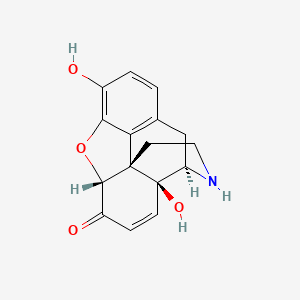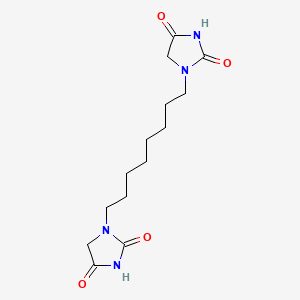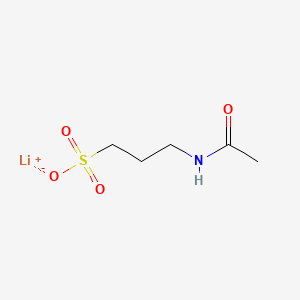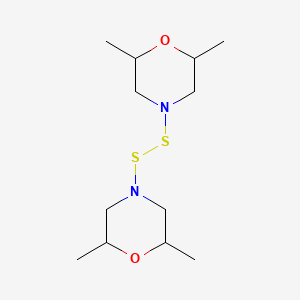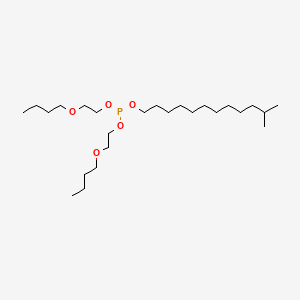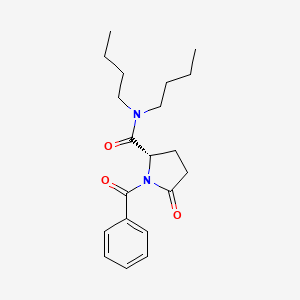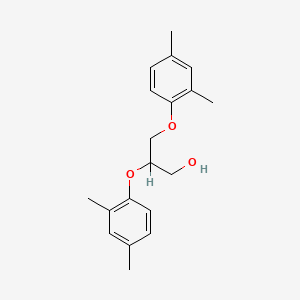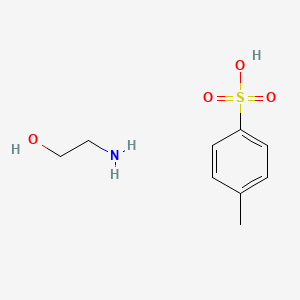
Sodium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate: is a chemical compound that belongs to the class of oleate esters. It is characterized by the presence of a sodium ion, a carboxylate group, and an oleate moiety. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate typically involves the esterification of oleic acid with a suitable alcohol, followed by the introduction of a sodium ion. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and heating to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where oleic acid and the alcohol are mixed in the presence of a catalyst. The mixture is heated to a specific temperature to ensure complete esterification. The resulting product is then purified and neutralized with a sodium hydroxide solution to obtain the final compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Sodium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate can undergo oxidation reactions, particularly at the oleate moiety, leading to the formation of various oxidized products.
Reduction: The compound can also be reduced under specific conditions, although this is less common.
Substitution: Substitution reactions can occur at the carboxylate group, where the sodium ion can be replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products:
Oxidation: Oxidized derivatives of the oleate moiety.
Reduction: Reduced forms of the compound.
Substitution: Compounds with different cations replacing the sodium ion.
Applications De Recherche Scientifique
Chemistry: Sodium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate is used as a surfactant in various chemical reactions, aiding in the emulsification and stabilization of mixtures.
Biology: In biological research, this compound is used in the formulation of various biochemical assays and as a component in cell culture media.
Industry: Industrially, this compound is used in the production of cosmetics, detergents, and other personal care products due to its surfactant properties.
Mécanisme D'action
The mechanism of action of Sodium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate involves its ability to reduce surface tension and form micelles. This property is particularly useful in emulsification processes. The molecular targets include hydrophobic molecules, which are encapsulated within the micelles formed by the compound. The pathways involved include the stabilization of emulsions and the solubilization of hydrophobic substances.
Comparaison Avec Des Composés Similaires
- Sodium 1-carboxylatoethyl oleate
- Sodium lauryl sulfate
- Sodium stearate
Comparison:
- Sodium 1-carboxylatoethyl oleate: Similar in structure but differs in the position of the carboxylate group.
- Sodium lauryl sulfate: A common surfactant with a simpler structure and different fatty acid chain length.
- Sodium stearate: Another surfactant with a saturated fatty acid chain, differing in its chemical properties and applications.
Uniqueness: Sodium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate is unique due to its specific ester structure and the presence of both a carboxylate group and an oleate moiety, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
42415-80-5 |
|---|---|
Formule moléculaire |
C24H41NaO6 |
Poids moléculaire |
448.6 g/mol |
Nom IUPAC |
sodium;2-[2-[(Z)-octadec-9-enoyl]oxypropanoyloxy]propanoate |
InChI |
InChI=1S/C24H42O6.Na/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)29-21(3)24(28)30-20(2)23(26)27;/h11-12,20-21H,4-10,13-19H2,1-3H3,(H,26,27);/q;+1/p-1/b12-11-; |
Clé InChI |
LJXQVMLSQZESSP-AFEZEDKISA-M |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


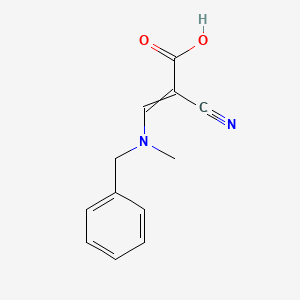
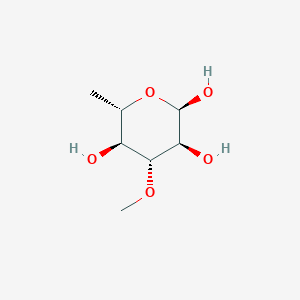

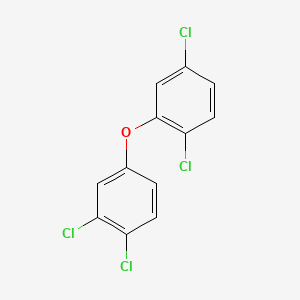

![4-[(4-Aminophenyl)methyl]-2,6-diethylaniline](/img/structure/B12666125.png)
